molecular formula C8H15N3O B3023330 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine CAS No. 915925-30-3

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Cat. No. B3023330
CAS RN: 915925-30-3
M. Wt: 169.22 g/mol
InChI Key: HZQMAIHKWDUFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine, also known as IBNAM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. IBNAM belongs to the class of oxadiazole derivatives and has shown promising results in various studies for its biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is not fully understood. However, it has been reported to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been shown to increase the levels of incretin hormones, which are responsible for regulating glucose homeostasis. This compound has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to improve glucose homeostasis and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has several advantages as a therapeutic agent in lab experiments. It has shown promising results in various scientific research applications and has a relatively simple synthesis method. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not yet known. Further research is needed to fully understand the advantages and limitations of this compound in lab experiments.

Future Directions

There are several future directions for 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine research. One potential direction is to further investigate its effects on Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective therapeutic agents.

Scientific Research Applications

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also shown potential as a neuroprotective agent and has been studied for its effects on Alzheimer's disease.

properties

IUPAC Name

N-methyl-1-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(2)4-8-10-7(5-9-3)11-12-8/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQMAIHKWDUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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